molecular formula C18H33FO2 B224302 (Z)-18-fluorooctadec-9-enoic acid CAS No. 1478-37-1

(Z)-18-fluorooctadec-9-enoic acid

Cat. No.: B224302
CAS No.: 1478-37-1
M. Wt: 300.5 g/mol
InChI Key: XZCKFYWUUUBKNC-UPHRSURJSA-N
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Description

It has the molecular formula C18H33FO2 and a molecular weight of 300.45182 g/mol . This compound is characterized by the presence of a fluorine atom at the 18th carbon position of the oleic acid chain, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleic acid, 18-fluoro-, typically involves the nucleophilic fluorination of a suitable precursor. One common method is the nucleophilic fluorination of methyl (Z)-18-bromo-4-thia-octadec-9-enoate using [18F]tetrabutylammonium fluoride/tetrabutylammonium hydrocarbonate, followed by hydrolysis of the methyl ester . This method ensures high radiochemical purity and stability of the fluorinated compound.

Industrial Production Methods

Industrial production of oleic acid, 18-fluoro-, may involve similar synthetic routes but on a larger scale. The use of automated synthesis modules and advanced purification techniques ensures the production of high-purity compounds suitable for various applications, including medical imaging and research.

Chemical Reactions Analysis

Types of Reactions

(Z)-18-fluorooctadec-9-enoic acid, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated fluorinated fatty acids.

    Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiols.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated fluorinated fatty acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-18-fluorooctadec-9-enoic acid, has several scientific research applications:

Mechanism of Action

The mechanism of action of oleic acid, 18-fluoro-, involves its incorporation into metabolic pathways, particularly fatty acid oxidation (FAO). The compound is taken up by cells and undergoes beta-oxidation, where it is metabolized to produce energy. The fluorine atom at the 18th position enhances the metabolic stability of the compound, making it a valuable tracer for imaging studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-18-fluorooctadec-9-enoic acid, is unique due to the presence of the fluorine atom, which imparts enhanced metabolic stability and distinct chemical properties. This makes it particularly valuable in medical imaging and research applications, where it can provide detailed insights into metabolic processes and disease mechanisms.

Properties

IUPAC Name

(Z)-18-fluorooctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33FO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2H,3-17H2,(H,20,21)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCKFYWUUUBKNC-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCF)CCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCCF)CCC/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478-37-1
Record name omega-Fluoro-9-octadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001478371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-FLUOROOLEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z49M478WU7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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